molecular formula C3H3IN2 B032481 4-Iodopyrazole CAS No. 3469-69-0

4-Iodopyrazole

Cat. No. B032481
CAS RN: 3469-69-0
M. Wt: 193.97 g/mol
InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
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Patent
US08530665B2

Procedure details

In a 1 L 3-neck flask equipped with magnetic stir bar, nitrogen blanket and internal temperature probe dissolve 2-(2-bromoethoxy)tetrahydro-2H-pyran (34 g, 156 mmol) in acetonitrile (ACN, 400 mL). Add 4-iodopyrazole (29.34 g, 149.74 mmol) followed by cesium carbonate (73.4 g, 223.02 mmol). Stir the mixture at RT for 18 hours. Filter the reaction mixture through CELITE®, wash the filter cake with ACN and concentrate the filtrate to a golden oil. Use without further purification. Yield: 47.819 g (99%). MS (ES) m/z 323 [M+1]+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.34 g
Type
reactant
Reaction Step Two
Quantity
73.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1.[I:11][C:12]1[CH:13]=[N:14][NH:15][CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[I:11][C:12]1[CH:13]=[N:14][N:15]([CH2:2][CH2:3][O:4][CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][O:6]2)[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
29.34 g
Type
reactant
Smiles
IC=1C=NNC1
Step Three
Name
Quantity
73.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L 3-neck flask equipped with magnetic stir bar
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through CELITE®
WASH
Type
WASH
Details
wash the filter cake with ACN
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to a golden oil
CUSTOM
Type
CUSTOM
Details
Use without further purification

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.